molecular formula C15H20O4 B162370 (3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione CAS No. 1618-98-0

(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione

Cat. No.: B162370
CAS No.: 1618-98-0
M. Wt: 264.32 g/mol
InChI Key: FUKGETHUQZLZRJ-YIUCUBBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione is a sesquiterpene lactone derived from the photochemical rearrangement of α-santonin It is known for its unique structural features and biological activities

Scientific Research Applications

(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other complex molecules.

    Biology: Its biological activities, such as antimicrobial and cytotoxic properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the synthesis of bioactive compounds and natural product derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione is primarily synthesized through the photochemical rearrangement of α-santonin. The process involves dissolving α-santonin in acetic acid and exposing it to ultraviolet light. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The reaction conditions include:

    Solvent: Acetic acid

    Light Source: Ultraviolet lamp

    Temperature: 16°C

    Duration: 7 hours

Industrial Production Methods: While the laboratory synthesis of isophotosantonin is well-documented, industrial-scale production methods are less common. The primary challenge lies in scaling up the photochemical reaction while maintaining efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its lactone ring.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetic acid, methanol, dichloromethane

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of isophotosantonin, each with distinct biological activities.

Mechanism of Action

The mechanism of action of isophotosantonin involves the nucleophilic addition of thiols, such as cysteine, to its α-methylene-γ-lactone moiety. This interaction disrupts the function of enzymes and proteins, leading to its biological effects. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione is unique among sesquiterpene lactones due to its specific structural rearrangement. Similar compounds include:

    α-Santonin: The precursor to isophotosantonin.

    Thapsigargin: Another sesquiterpene lactone with potent biological activities.

    Absinthin: Known for its bitter properties and biological effects.

This compound stands out due to its distinct photochemical synthesis and the specific biological pathways it targets.

Properties

CAS No.

1618-98-0

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3S,3aS,6R,6aR,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6a,7,9b-hexahydro-3H-azuleno[4,5-b]furan-2,8-dione

InChI

InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h7,9-10,13,18H,4-6H2,1-3H3/t7-,9-,10+,13-,15+/m0/s1

InChI Key

FUKGETHUQZLZRJ-YIUCUBBLSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]([C@@H]3CC(=O)C(=C3[C@H]2OC1=O)C)(C)O

SMILES

CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O

Canonical SMILES

CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione
Reactant of Route 3
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione
Reactant of Route 4
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione
Reactant of Route 5
Reactant of Route 5
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione
Reactant of Route 6
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione

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